molecular formula C17H24N2O4 B5206774 N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide

Cat. No.: B5206774
M. Wt: 320.4 g/mol
InChI Key: BKEBYDMLYSCRCH-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide is a complex organic compound that features a benzodioxin ring, a morpholine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also features a benzodioxin ring and is studied for its potential therapeutic applications.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another similar compound with antibacterial properties.

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide is unique due to its combination of a benzodioxin ring, a morpholine ring, and a propanamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13(16-12-22-14-4-2-3-5-15(14)23-16)18-17(20)6-7-19-8-10-21-11-9-19/h2-5,13,16H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEBYDMLYSCRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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